An In-depth Technical Guide to 2,3-Difluoro-6-iodobenzaldehyde
An In-depth Technical Guide to 2,3-Difluoro-6-iodobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,3-Difluoro-6-iodobenzaldehyde, a halogenated aromatic aldehyde of significant interest in synthetic chemistry and drug discovery. Due to its unique substitution pattern, this compound serves as a valuable building block for introducing fluorine and iodine moieties into complex organic molecules. This guide will cover its chemical identifiers, plausible synthetic routes, potential applications, and essential safety considerations. It is important to note that as of the writing of this guide, a specific CAS number for 2,3-Difluoro-6-iodobenzaldehyde is not consistently registered in major chemical databases, indicating its status as a relatively novel or specialized research chemical.
Core Chemical Identifiers and Physicochemical Properties
2,3-Difluoro-6-iodobenzaldehyde is a polysubstituted benzene derivative. The presence of two electron-withdrawing fluorine atoms and a bulky, polarizable iodine atom, in addition to the reactive aldehyde group, makes it a versatile intermediate in organic synthesis. While a universally recognized CAS number has not been identified, the fundamental identifiers and properties can be derived from its chemical structure.
| Identifier | Value | Source/Method |
| IUPAC Name | 2,3-Difluoro-6-iodobenzaldehyde | Nomenclature Rule |
| CAS Number | 887586-24-5 (Unconfirmed) / Not Assigned | Supplier Databases (Status requires verification) |
| Molecular Formula | C₇H₃F₂IO | Alchem Pharmtech[1] |
| Molecular Weight | 268.00 g/mol | Calculated |
| Canonical SMILES | C1=C(C(=C(C=C1F)F)I)C=O | Structure-Based |
| InChI Key | (Not available) |
Synthesis and Reaction Chemistry
The synthesis of polysubstituted benzaldehydes often involves multi-step sequences, leveraging regioselective halogenation and formylation reactions. A plausible synthetic pathway for 2,3-Difluoro-6-iodobenzaldehyde could start from a more readily available difluoroaniline or difluorobenzene derivative, followed by iodination and subsequent formylation.
Conceptual Synthetic Workflow
A potential synthetic approach could involve the ortho-lithiation of 1,2-difluorobenzene, followed by iodination to introduce the iodine atom. Subsequent formylation would yield the desired product. The regioselectivity of the lithiation step is crucial and is directed by the fluorine substituents.
Caption: Conceptual synthetic workflow for 2,3-Difluoro-6-iodobenzaldehyde.
Exemplary Synthetic Protocol (Hypothetical)
This protocol is a conceptual outline based on established organic chemistry principles and should be adapted and optimized for laboratory execution.
Step 1: Synthesis of 1,2-Difluoro-3-iodobenzene
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To a solution of 1,2-difluorobenzene in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon), slowly add one equivalent of n-butyllithium (n-BuLi).
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Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete lithiation.
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Slowly add a solution of one equivalent of iodine (I₂) in anhydrous THF to the reaction mixture.
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Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
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Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
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Extract the product with a suitable organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography to yield 1,2-difluoro-3-iodobenzene.
Step 2: Formylation to 2,3-Difluoro-6-iodobenzaldehyde
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To a solution of 1,2-difluoro-3-iodobenzene in anhydrous THF at -78 °C under an inert atmosphere, slowly add one equivalent of n-BuLi.
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Stir the reaction mixture at -78 °C for 1-2 hours.
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Slowly add an excess of anhydrous N,N-dimethylformamide (DMF) to the reaction mixture.
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Allow the reaction to warm to room temperature and stir overnight.
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Quench the reaction with a dilute aqueous solution of hydrochloric acid.
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Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography or recrystallization to obtain 2,3-Difluoro-6-iodobenzaldehyde.
Applications in Research and Drug Development
Halogenated benzaldehydes are pivotal starting materials in the synthesis of a wide array of biologically active molecules. The specific substitution pattern of 2,3-Difluoro-6-iodobenzaldehyde offers several strategic advantages:
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Fluorine Moieties: The presence of fluorine atoms can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates.
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Iodine Moiety: The iodine atom serves as a versatile handle for further functionalization through cross-coupling reactions such as Suzuki, Sonogashira, and Heck reactions, allowing for the introduction of diverse substituents.
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Aldehyde Group: The aldehyde functionality is a key reactive group for forming various carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular scaffolds.
This compound could be a key intermediate in the synthesis of novel inhibitors, receptor agonists or antagonists, and other pharmacologically relevant molecules.
Safety and Handling
Due to the lack of a specific safety data sheet (SDS) for 2,3-Difluoro-6-iodobenzaldehyde, a cautious approach to handling is imperative. The safety profile can be inferred from structurally related compounds such as other halogenated benzaldehydes.
GHS Hazard Pictograms (Anticipated):
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GHS07 (Exclamation Mark): Skin and eye irritation, respiratory tract irritation.
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GHS08 (Health Hazard): Potential for more severe systemic effects.
Anticipated Hazard Statements:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Precautionary Measures:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
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P280: Wear protective gloves/protective clothing/eye protection/face protection.
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P302+P352: IF ON SKIN: Wash with plenty of soap and water.
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Personal Protective Equipment (PPE):
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Eye Protection: Chemical safety goggles or a face shield.
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Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber).
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Skin and Body Protection: A lab coat and appropriate footwear.
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Respiratory Protection: Use in a well-ventilated area or with a certified respirator if inhalation risk is high.
Conclusion
2,3-Difluoro-6-iodobenzaldehyde represents a promising, albeit not extensively documented, building block for advanced organic synthesis. Its unique combination of reactive sites makes it a valuable tool for medicinal chemists and material scientists. The lack of a confirmed CAS number and extensive published data underscores the need for careful characterization and safety evaluation by researchers utilizing this compound. The synthetic strategies and safety information presented in this guide are intended to provide a foundational understanding for its use in a research and development setting.
